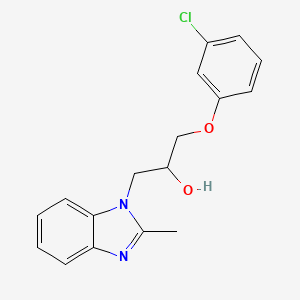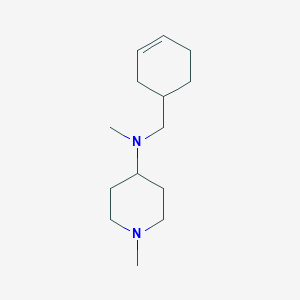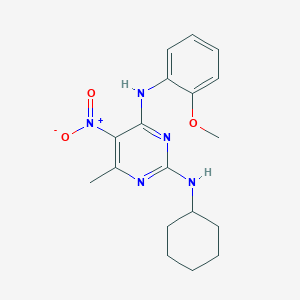
1-(3-chlorophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a beta-adrenergic receptor antagonist that has been shown to have anti-inflammatory, antihypertensive, and antidiabetic effects.
Wirkmechanismus
The mechanism of action of 1-(3-chlorophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol involves the inhibition of beta-adrenergic receptors. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and a decrease in blood pressure. Furthermore, the inhibition of beta-adrenergic receptors has been shown to improve insulin sensitivity and reduce glucose levels in animal models.
Biochemical and Physiological Effects:
1-(3-chlorophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol has been shown to have several biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of several inflammatory diseases. It has also been shown to reduce blood pressure through the inhibition of beta-adrenergic receptors. Furthermore, 1-(3-chlorophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol has been reported to improve insulin sensitivity and reduce glucose levels in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-chlorophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol in lab experiments is its well-defined mechanism of action. This allows for precise control of the experimental conditions and accurate interpretation of the results. Furthermore, the compound has been shown to have several therapeutic applications, making it a useful tool for studying the pathogenesis of inflammatory, hypertensive, and diabetic diseases.
One limitation of using 1-(3-chlorophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol in lab experiments is its potential toxicity. While the compound has been shown to have therapeutic effects, it may also have adverse effects on other physiological processes. Therefore, careful consideration should be given to the dosage and duration of treatment when using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(3-chlorophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol. One direction is to investigate its potential therapeutic applications in human clinical trials. Another direction is to study its effects on other physiological processes, such as cardiovascular function and immune response. Furthermore, the development of new synthesis methods for 1-(3-chlorophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol may lead to the discovery of new analogs with improved therapeutic properties. Overall, the potential therapeutic applications of 1-(3-chlorophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol make it a promising target for future research.
Synthesemethoden
The synthesis of 1-(3-chlorophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol involves the reaction of 2-methyl-1H-benzimidazole with 3-chlorophenol in the presence of a base such as sodium hydroxide. The resulting product is then reacted with propanol to obtain the final compound. This synthesis method has been reported in several scientific studies and has been shown to be effective in producing high yields of 1-(3-chlorophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol.
Wissenschaftliche Forschungsanwendungen
1-(3-chlorophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been reported to have antihypertensive effects by reducing blood pressure through the inhibition of beta-adrenergic receptors. Furthermore, 1-(3-chlorophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol has been shown to have antidiabetic effects by improving insulin sensitivity and reducing glucose levels in animal models.
Eigenschaften
IUPAC Name |
1-(3-chlorophenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-12-19-16-7-2-3-8-17(16)20(12)10-14(21)11-22-15-6-4-5-13(18)9-15/h2-9,14,21H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBHYOHEUFREAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(COC3=CC(=CC=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(1-benzothien-7-yl)-2-pyridinyl]methanol trifluoroacetate (salt)](/img/structure/B5172581.png)
![N-[4-(aminosulfonyl)benzyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B5172582.png)
![1-benzyl-4-[4-(phenylethynyl)benzoyl]piperazine](/img/structure/B5172586.png)

![2-{4-[2-(3-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5172613.png)


![1-cyclohexyl-2-(2-ethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5172639.png)
![2-benzyl-3-(1-naphthyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5172640.png)
![9-[4-(2,4-dichloro-6-methylphenoxy)butyl]-9H-carbazole](/img/structure/B5172652.png)
![2-oxo-2-phenylethyl 3-[(4-chlorophenyl)sulfonyl]propanoate](/img/structure/B5172661.png)
![N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5172672.png)
![1-[3-(4-ethoxyphenoxy)propoxy]-3-isopropylbenzene](/img/structure/B5172680.png)
![cyclohexyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5172692.png)